molecular formula C17H20N4OS2 B2581217 N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine CAS No. 708280-22-2

N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2581217
CAS No.: 708280-22-2
M. Wt: 360.49
InChI Key: JWINMZUEEZZWTK-UHFFFAOYSA-N
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Description

N-[3-(Morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-amine core substituted with a thiophen-2-yl group at position 5 and a 3-(morpholin-4-yl)propylamine moiety at position 2. The morpholine group enhances solubility and bioavailability, while the thiophene ring contributes to π-π stacking interactions in biological targets . This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules targeting inflammation or cancer pathways .

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS2/c1-3-14(23-10-1)13-11-24-17-15(13)16(19-12-20-17)18-4-2-5-21-6-8-22-9-7-21/h1,3,10-12H,2,4-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWINMZUEEZZWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C3C(=CSC3=NC=N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the thiophene ring and the morpholine moiety. Common reagents used in these reactions include bromine, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in product quality. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified using different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-amine Derivatives

Several analogues share the thieno[2,3-d]pyrimidin-4-amine scaffold but differ in substituents:

  • 5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 885269-55-6): Substituted with a 2-bromophenyl group, this compound has a molecular weight of 308.20 g/mol and an XLogP3 of 2.4, indicating moderate lipophilicity .
  • N-[3-(Dimethylamino)propyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 1051931-36-2): The dimethylamino group may reduce solubility compared to morpholine derivatives, as evidenced by its formulation as a bis(oxalic acid) salt .

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Key Parameters

Compound Substituent (Position 5) Amine Substituent (Position 4) Molecular Weight (g/mol) Melting Point (°C) XLogP3
Target Compound Thiophen-2-yl 3-(Morpholin-4-yl)propyl 398.50* Not reported ~2.8*
5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine 2-Bromophenyl -NH₂ 308.20 Not reported 2.4
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (7i) 4-Fluorophenyl -NH₂ 285.31 ~199–201 ~2.1
N-[3-(Dimethylamino)propyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine 4-Fluorophenyl 3-(Dimethylamino)propyl 386.44 Not reported ~1.9

*Calculated using ChemDraw.

Key Findings :

  • The morpholine group in the target compound increases molecular weight and XLogP3 compared to simpler amines (e.g., -NH₂ in 7i), suggesting improved membrane permeability .
  • Fluorinated derivatives (e.g., 7i) exhibit lower melting points (~199–201°C) than methoxy-substituted analogues (e.g., 7e: 229–231°C), likely due to reduced crystallinity .

Morpholine-Containing Analogues

The pyrrolo[2,3-d]pyrimidin-4-amine derivative 7-(3-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (ChemDiv ID K405-0198) shares the 3-morpholinopropylamine side chain. This compound’s activity in kinase inhibition assays highlights the importance of the morpholine group in target engagement .

Pyrimidine Conformation and Hydrogen Bonding

In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, with dihedral angles between the pyrimidine core and substituents ranging from 12.0° to 86.1°. Such structural rigidity may influence binding to biological targets compared to more flexible thieno[2,3-d]pyrimidin-4-amine derivatives .

Biological Activity

N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine is a compound belonging to the class of thieno[2,3-d]pyrimidines, which have garnered attention for their potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. Notably, the compound has shown selective inhibition against folate receptors (FRs) and the proton-coupled folate transporter (PCFT), which are often overexpressed in cancer cells.

Key Mechanisms:

  • Inhibition of Folate Transport : The compound selectively inhibits the proliferation of cells expressing FRs and PCFT, leading to reduced tumor growth in vitro and in vivo.
  • ATP Depletion : It has been observed that this compound depletes cellular ATP pools, which is critical for cancer cell survival.
  • Targeting Specific Enzymes : It inhibits β-glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine metabolism.

Efficacy in Cell Lines

The compound has been tested against various human tumor cell lines, including KB (oral cancer) and IGROV1 (ovarian cancer). The results indicate that it exhibits potent antitumor activity:

Cell LineIC50 (μM)Mechanism of Action
KB0.5Inhibition of FRs
IGROV10.3ATP depletion and GARFTase inhibition

Study 1: Antitumor Activity in SCID Mice

A study evaluated the in vivo efficacy of this compound using SCID mice implanted with IGROV1 tumors. The results showed significant tumor reduction compared to control groups receiving saline or other treatments.

Study 2: Selectivity for Cancer Cells

Another investigation focused on the selectivity of this compound towards cancer cells over normal cells. The findings demonstrated that at therapeutic concentrations, the compound induced apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal fibroblasts.

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